molecular formula C13H13NO B173268 2-Methyl-4-phenoxyaniline CAS No. 13024-16-3

2-Methyl-4-phenoxyaniline

Cat. No. B173268
CAS RN: 13024-16-3
M. Wt: 199.25 g/mol
InChI Key: LOXZCYZBCSAIIF-UHFFFAOYSA-N
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Description

“2-Methyl-4-phenoxyaniline” is a compound with the molecular formula C13H13NO . It is used as an anti-inflammatory agent that inhibits COX-2 over COX-1 . It is also used in the preparation of sodium primary amide complex, 4-methyl-2-(2-phenoxyphenyl)azo-phenol, and 2-acetoaminodiphenyl ether .


Synthesis Analysis

The synthesis of similar compounds involves the condensation of an aldehyde or ketone with a primary amine . The crude product is then purified by column chromatography with hexane as eluent to yield the expected product .


Molecular Structure Analysis

The molecular structure of “2-Methyl-4-phenoxyaniline” consists of a phenyl ring attached to an amine group and a methoxy group . Further structural analysis such as HOMO-LUMO analysis and electronic transitions can be obtained .


Chemical Reactions Analysis

“2-Methyl-4-phenoxyaniline” may react with strong oxidizing agents . It forms complexes with beta-cyclodextrin .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 199.248 Da . It has a boiling point of 213-214/55 Torr .

Scientific Research Applications

Supramolecular Structuring and Crystallography

2-Methyl-4-phenoxyaniline, through its structural analogs, plays a significant role in the study of supramolecular structures, particularly in understanding isomorphism among different halogenated derivatives. The research by Dey and Desiraju (2004) highlights its relevance in crystal engineering, demonstrating how 4-phenoxyanilines with various halogen substitutions exhibit isostructural properties, contrasting the behavior of their non-phenoxy counterparts. This insight aids in rationalizing conditional isomorphism and advancing the field of crystallography (Dey & Desiraju, 2004).

Environmental Monitoring and Herbicide Degradation

A significant application of 2-Methyl-4-phenoxyaniline derivatives is found in environmental science, particularly in monitoring and analyzing the degradation of herbicides in natural waters. Rahemi et al. (2015) developed an electrochemical sensor based on a polyaniline/carbon nanotube matrix for detecting the herbicide MCPA and its metabolite, showcasing the compound's utility in environmental monitoring through a simple, efficient method that complements traditional high-performance liquid chromatography techniques (Rahemi et al., 2015).

Anticorrosion Applications

In the field of materials science, derivatives of 2-Methyl-4-phenoxyaniline have been synthesized and evaluated for their anticorrosion potential. Elemike et al. (2019) synthesized Schiff base compounds with similar backbones to investigate their anticorrosion effectiveness on mild steel in acidic solutions. The study illustrates how these compounds, by forming a protective layer on the metal surface, can significantly mitigate corrosion, making them valuable in developing new anticorrosion agents (Elemike et al., 2019).

Biological and Medical Research

In medical research, derivatives of 2-Methyl-4-phenoxyaniline have been explored for their biological activities, including antimicrobial and anticancer properties. For instance, the study on sponge-derived polybrominated diphenyl ethers and their synthetic analogues, including compounds structurally related to 2-Methyl-4-phenoxyaniline, highlights their potential as antifouling agents. These compounds show strong antifouling activity without toxicity, indicating their promise in developing non-toxic antifouling solutions (Ortlepp et al., 2008).

Safety And Hazards

“2-Methyl-4-phenoxyaniline” is considered hazardous. It is toxic if swallowed, in contact with skin, and if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

properties

IUPAC Name

2-methyl-4-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h2-9H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXZCYZBCSAIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC2=CC=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-4-phenoxyaniline

CAS RN

13024-16-3
Record name 2-methyl-4-phenoxyaniline
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